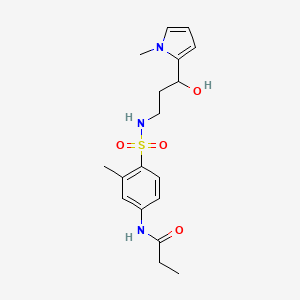
N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is a complex synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a sulfamoyl group, a hydroxypropyl moiety linked to a pyrrole ring, and a propionamide backbone. Its molecular formula is C19H26N2O4S, with a molecular weight of approximately 378.49 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include:
- Histone Deacetylases (HDACs) : The compound has been noted for its potential as an HDAC inhibitor. HDACs play a crucial role in modifying gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and gene accessibility. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in malignant cells.
- Receptor Interactions : The compound may also interact with various receptors involved in cellular signaling pathways, influencing processes such as inflammation and apoptosis. This interaction can modulate the activity of enzymes and other proteins critical for cellular function .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including:
- Induction of Apoptosis : By modulating gene expression related to cell survival and death.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with the normal cell cycle .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent HDAC inhibition leading to apoptosis in cancer cell lines. |
| Study 2 | Found antimicrobial effects against specific pathogens, suggesting potential use in infection control. |
| Study 3 | Explored structure-activity relationships, identifying key functional groups necessary for biological activity. |
属性
IUPAC Name |
N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-18(23)20-14-7-8-17(13(2)12-14)26(24,25)19-10-9-16(22)15-6-5-11-21(15)3/h5-8,11-12,16,19,22H,4,9-10H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLACRBELXAQGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=CC=CN2C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














